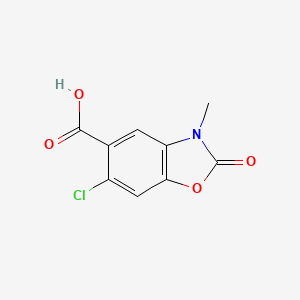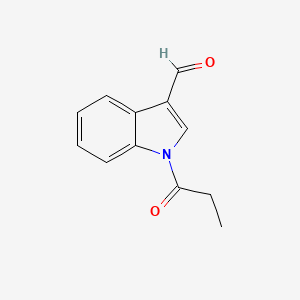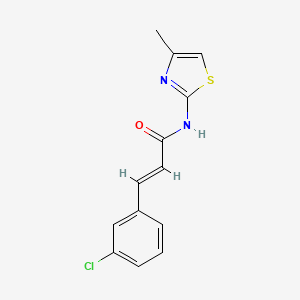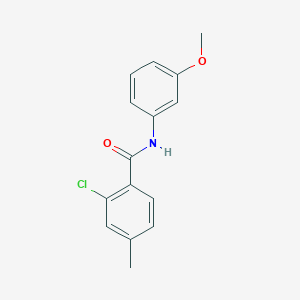
6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, also known as clopidol, is a synthetic compound that belongs to the benzoxazole family. Clopidol has been widely used as a coccidiostat in the poultry industry to prevent and treat avian coccidiosis, a disease caused by the parasitic protozoa Eimeria. In recent years, clopidol has gained attention from the scientific community due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Clopidol exerts its biological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. DHODH is essential for the synthesis of DNA and RNA, and its inhibition leads to the depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis. Clopidol has been shown to bind to the ubiquinone-binding site of DHODH, thereby inhibiting its activity.
Biochemical and Physiological Effects
Clopidol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid inhibits the growth of cancer cells and protozoan parasites, induces apoptosis, and suppresses inflammation. In vivo studies have shown that 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has antitumor activity in animal models of breast, lung, and prostate cancer, and reduces the severity of parasitic infections in animal models of Eimeria and Plasmodium. Clopidol has also been shown to have immunomodulatory effects, such as enhancing the production of interferon-gamma and natural killer cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
Clopidol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological effects, and its mechanism of action is well understood. Clopidol has also been shown to have low toxicity in animal studies. However, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its effectiveness in vivo.
Orientations Futures
Clopidol has several potential future directions for research. One area of research is the development of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid derivatives with improved pharmacological properties, such as increased water solubility and bioavailability. Another area of research is the investigation of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid's potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Clopidol has also been shown to have synergistic effects with other anticancer drugs, and combination therapy with 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid and other drugs may enhance their anticancer efficacy. Additionally, the use of 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid as a tool compound to study the role of DHODH in various biological processes may provide insight into new therapeutic targets.
Méthodes De Synthèse
Clopidol can be synthesized through a multistep process starting from 2-amino-5-chlorobenzoic acid. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the chlorination of the aromatic ring with thionyl chloride. The resulting intermediate is then reacted with methyl isocyanate to form the benzoxazole ring. The Boc group is then removed with trifluoroacetic acid, and the carboxylic acid group is introduced by reacting with phosgene. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
Clopidol has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and parasitic infections. In cancer research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Clopidol exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In parasitic infection research, 6-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has been shown to be effective against various protozoan parasites, including Eimeria, Plasmodium, and Toxoplasma.
Propriétés
IUPAC Name |
6-chloro-3-methyl-2-oxo-1,3-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4/c1-11-6-2-4(8(12)13)5(10)3-7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJJOPKNFQTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C(=O)O)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
![1-[3-(1H-imidazol-1-yl)propyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5885361.png)
![N-{4-[(4-cyano-2-ethyl-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5885368.png)
